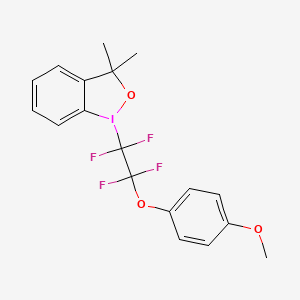

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

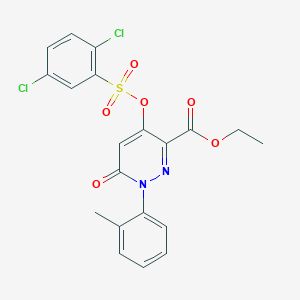

“1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole” is a chemical compound with the molecular formula C18H17F4IO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been determined .Scientific Research Applications

Hypervalent Iodine Reagents in Synthesis

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a part of a series of hypervalent iodine reagents. These reagents have been used in synthetic applications, particularly in electrophilic fluoroalkylation reactions. They are effective for producing products that feature a tetrafluoroethylene unit, connecting two functional moieties. This demonstrates their potential for applications in chemical biology, particularly as tools for fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).

Preparation and Reaction Studies

The compound is also involved in the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and reactions with alkynyltrimethylsilanes. This has been studied to understand the underlying chemical processes and potential applications in organic synthesis (Zhdankin et al., 1996).

Trifluoromethyl Transfer Agent

Research on 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, closely related to the subject compound, indicates its use as a trifluoromethyl transfer agent. This highlights its importance in the development of trifluoromethylation reagents, which are valuable in various synthetic applications (Eisenberger et al., 2012).

Radical Intermediates in Thermolysis

Studies on related benziodoxole compounds like 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles suggest their role in understanding radical intermediates during thermolysis. This research provides insights into complex chemical reactions and potential applications in designing new chemical processes (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

Further studies on the electrophilic trifluoromethylation of S-hydrogen phosphorothioates using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrate the compound's versatility in organic chemistry. It offers a deeper understanding of reaction mechanisms and rates, especially for electron-rich and electron-poor substrates (Santschi & Togni, 2011).

properties

IUPAC Name |

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4IO3/c1-16(2)14-6-4-5-7-15(14)23(26-16)17(19,20)18(21,22)25-13-10-8-12(24-3)9-11-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMXNSJGJBXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)OC)(F)F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)